molecular formula C8H11F3O3 B13422086 2,6,7-Trioxabicyclo(2.2.2)octane, 4-ethyl-1-trifluoromethyl- CAS No. 31185-63-4

2,6,7-Trioxabicyclo(2.2.2)octane, 4-ethyl-1-trifluoromethyl-

Cat. No.: B13422086
CAS No.: 31185-63-4
M. Wt: 212.17 g/mol
InChI Key: SMKAOXUAWFSXSE-UHFFFAOYSA-N
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Description

2,6,7-Trioxabicyclo(222)octane, 4-ethyl-1-trifluoromethyl- is a bicyclic organic compound with the molecular formula C7H12O3 It is known for its unique structure, which includes three oxygen atoms forming a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-ethyl-1-trifluoromethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylene glycol with formaldehyde in the presence of an acid catalyst to form the bicyclic ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of efficient catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxabicyclo(2.2.2)octane, 4-ethyl-1-trifluoromethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2,6,7-Trioxabicyclo(2.2.2)octane, 4-ethyl-1-trifluoromethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-ethyl-1-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,7-Trioxabicyclo(2.2.2)octane, 4-ethyl-1-trifluoromethyl- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Biological Activity

2,6,7-Trioxabicyclo(2.2.2)octane, 4-ethyl-1-trifluoromethyl- (CAS No. 4171-93-1) is a synthetic compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C7H12O3
  • Molecular Weight : 144.17 g/mol
  • Structure : The compound features a trioxabicyclo structure, which contributes to its stability and reactivity in biological systems.

Research indicates that compounds with trioxabicyclo structures exhibit unique interactions with biological targets due to their conformational flexibility and ability to mimic natural substrates. Specifically, 2,6,7-trioxabicyclo(2.2.2)octane derivatives have been studied for their:

  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : There is evidence that they may interact with neurotransmitter receptors, potentially influencing neurochemical signaling.

Case Studies

  • Neuropharmacological Effects : A study explored the effects of trioxabicyclo compounds on GABA_A receptors, highlighting their potential as modulators in neurological conditions. The findings indicated that certain derivatives could enhance or inhibit receptor activity, suggesting therapeutic applications in anxiety and epilepsy management .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related bicyclic compounds, demonstrating significant activity against various bacterial strains. The study concluded that the structural features of these compounds contribute to their effectiveness as antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of metabolic enzymes
Receptor ModulationModulation of GABA_A receptors
Antimicrobial ActivityEffective against bacterial strains

Properties

CAS No.

31185-63-4

Molecular Formula

C8H11F3O3

Molecular Weight

212.17 g/mol

IUPAC Name

4-ethyl-1-(trifluoromethyl)-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C8H11F3O3/c1-2-6-3-12-8(13-4-6,14-5-6)7(9,10)11/h2-5H2,1H3

InChI Key

SMKAOXUAWFSXSE-UHFFFAOYSA-N

Canonical SMILES

CCC12COC(OC1)(OC2)C(F)(F)F

Origin of Product

United States

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